

# Application Notes and Protocols: Fatostatin

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## Compound of Interest

Compound Name: *Fatostatin*

Cat. No.: *B527787*

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Topic: Protocol for Dissolving **Fatostatin** in DMSO

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Fatostatin** is a cell-permeable diarylthiazole derivative that acts as a specific inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) activation.<sup>[1][2][3][4]</sup> It functions by binding to the SREBP Cleavage-Activating Protein (SCAP), which prevents the translocation of the SREBP-SCAP complex from the Endoplasmic Reticulum (ER) to the Golgi apparatus.<sup>[1][4][5][6][7]</sup> This inhibition blocks the proteolytic cleavage and subsequent activation of SREBP-1 and SREBP-2, key transcription factors that regulate the synthesis of cholesterol and fatty acids.<sup>[8]</sup> Due to its role in downregulating lipogenesis, **fatostatin** is a valuable tool for studying metabolic diseases and has shown anti-proliferative effects in various cancer models.<sup>[8][9]</sup> This document provides a detailed protocol for the solubilization of **fatostatin** in Dimethyl Sulfoxide (DMSO) for use in in vitro research applications.

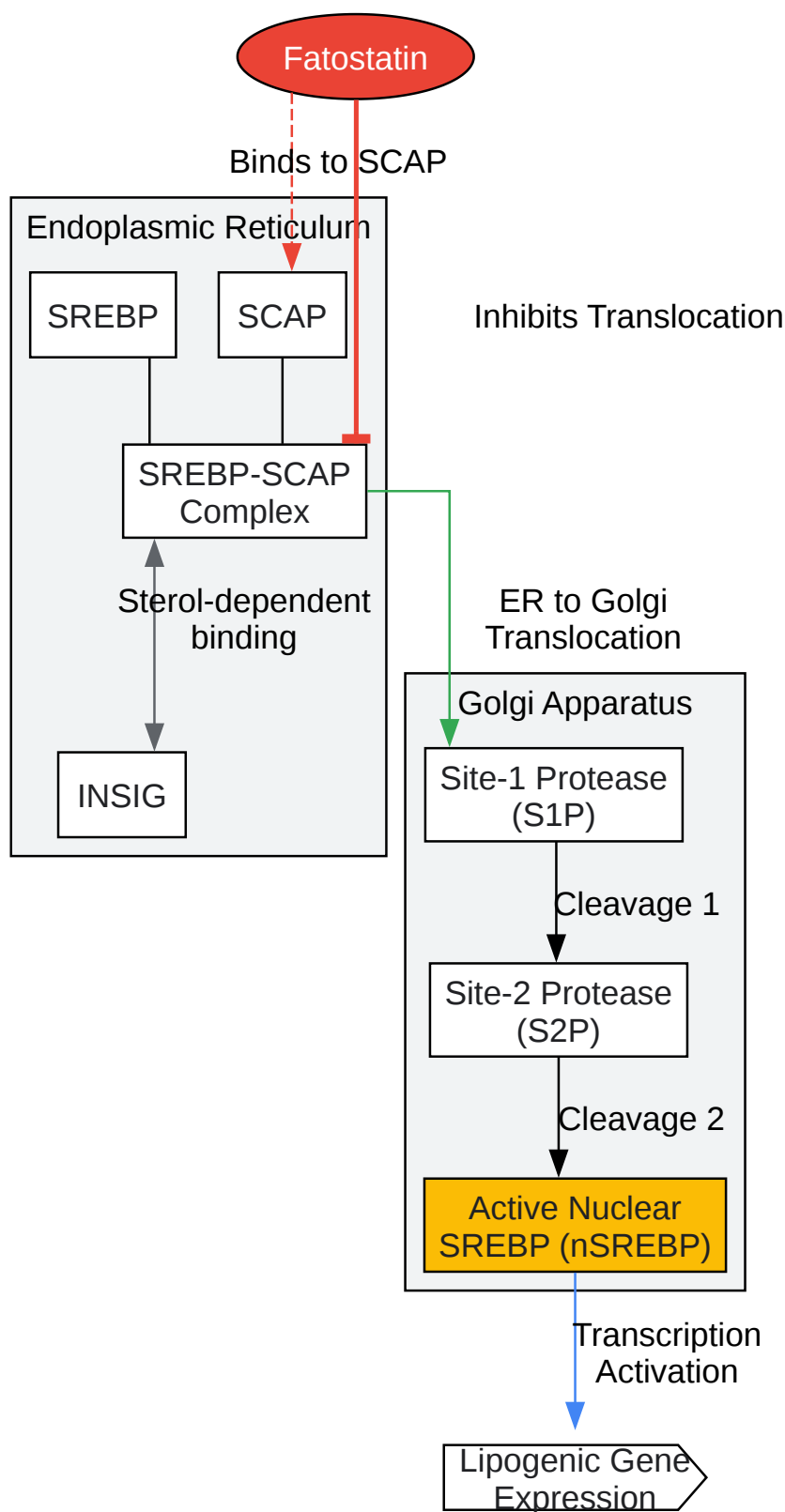
## Quantitative Data: Solubility and Storage

Proper preparation and storage of **fatostatin** stock solutions are critical for experimental reproducibility. The following table summarizes key quantitative data for **fatostatin**. Note that solubility can vary between different salt forms (e.g., free base vs. hydrobromide) and is significantly impacted by the purity and water content of the DMSO used.<sup>[2][4]</sup>

Parameter	Value	Source(s)
Molecular Weight	294.41 g/mol (free base)	[1]
375.33 g/mol (hydrobromide salt)	[3]	
Solubility in DMSO	Ranging from 7 mg/mL to 75 mg/mL. Common concentrations reported as:	
7.0 mg/mL (18.65 mM as HBr salt)	[2]	
10 mg/mL	[6]	
20 mM (approx. 7.5 mg/mL as HBr salt)	[3][5]	
70 mg/mL (237.76 mM)	[1]	
75 mg/mL (254.74 mM)	[4]	
Storage (Powder)	-20°C for up to 3 years.	[1]
Storage (Stock Solution)	Aliquot and store at -80°C for up to 1 year, or at -20°C for 1 to 6 months.	[1][4][6]
Note: Avoid repeated freeze-thaw cycles.		

## Signaling Pathway Inhibition by Fatostatin

**Fatostatin**'s primary mechanism of action involves the disruption of the SREBP activation pathway. The diagram below illustrates how **fatostatin** binds to SCAP, preventing its transport from the ER to the Golgi, thereby inhibiting the maturation of SREBP.



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Caption: **Fatostatin** inhibits the SREBP pathway by binding to SCAP.

# Experimental Protocol: Preparation of Fatostatin Stock Solution

This protocol details the steps for preparing a 20 mM stock solution of **Fatostatin** HBr (MW: 375.33 g/mol ) in DMSO. Adjust calculations accordingly if using the free base or a different concentration.

## 4.1. Materials

- **Fatostatin** hydrobromide powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
- Sterile, filtered pipette tips
- Vortex mixer
- (Optional) Sonicator bath

## 4.2. Safety Precautions

- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. DMSO can facilitate the absorption of chemicals through the skin.[\[10\]](#)
- Handle **fatostatin** powder in a chemical fume hood or a designated area to avoid inhalation.
- Consult the Safety Data Sheet (SDS) for **fatostatin** before use.

## 4.3. Procedure for Preparing 20 mM Stock Solution

- Calculate Required Mass: To prepare 1 mL of a 20 mM stock solution of **Fatostatin** HBr (MW = 375.33 g/mol ):

- $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
- $\text{Mass (mg)} = (0.020 \text{ mol/L}) \times (0.001 \text{ L}) \times (375.33 \text{ g/mol}) \times (1000 \text{ mg/g}) = 7.51 \text{ mg}$
- Weigh **Fatostatin**: Carefully weigh out 7.51 mg of **fatostatin** powder and place it into a sterile microcentrifuge tube.
- Add DMSO: Add 1.0 mL of high-purity DMSO to the tube containing the **fatostatin** powder.
- Dissolve the Compound:
  - Close the tube cap securely and vortex the solution for 1-2 minutes until the powder is completely dissolved.
  - Visually inspect the solution against a light source to ensure no solid particulates remain.
  - If solubility is an issue, brief sonication in a water bath can be used to facilitate dissolution.  
[\[1\]](#)
- Storage:
  - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
  - Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (1-6 months).[\[4\]](#)[\[6\]](#)

#### 4.4. Protocol for Preparing Working Solutions for Cell Culture

- Thaw Stock Solution: Thaw a single aliquot of the 20 mM **fatostatin** stock solution at room temperature.
- Dilute in Culture Medium: Perform a serial dilution of the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
  - Example: To make a 20 µM working solution in 1 mL of medium, add 1 µL of the 20 mM stock solution to 999 µL of medium (a 1:1000 dilution).

- Control DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity or off-target effects.[11]
  - The final DMSO concentration should ideally be less than 0.5%, and not exceed 1%.[11][12]
  - Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest treatment dose.

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